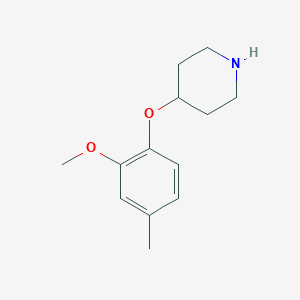

4-(2-Methoxy-4-methylphenoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxy-4-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-3-4-12(13(9-10)15-2)16-11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMADJKCDERWWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589369 | |

| Record name | 4-(2-Methoxy-4-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-21-3 | |

| Record name | 4-(2-Methoxy-4-methylphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxy-4-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for 4 2 Methoxy 4 Methylphenoxy Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra are foundational for structural assignment. For 4-(2-Methoxy-4-methylphenoxy)piperidine, the spectra would reveal distinct signals corresponding to the piperidine (B6355638) ring, the substituted phenoxy group, the methoxy (B1213986) group, and the methyl group.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum would show signals in characteristic regions. The aromatic protons on the phenoxy ring are anticipated to appear in the downfield region (typically δ 6.5-7.5 ppm). The single proton on the carbon bearing the ether linkage (C4-H of the piperidine ring) would likely be a multiplet around δ 4.0-4.5 ppm. The protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H) would appear further downfield than the other piperidine protons (C3-H and C5-H) due to the electron-withdrawing effect of the nitrogen atom. chemicalbook.com The methoxy (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm, while the aromatic methyl (-CH₃) protons would also be a singlet, but further upfield around δ 2.2-2.3 ppm. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the aromatic carbons would produce signals in the δ 110-160 ppm range. The carbon attached to the ether oxygen (C4 of the piperidine) is expected around δ 70-80 ppm. The carbons adjacent to the piperidine nitrogen (C2 and C6) would be in the δ 45-55 ppm region, while the C3 and C5 carbons would be further upfield. chemicalbook.com The methoxy carbon signal is characteristically found around δ 55-60 ppm. researchgate.net The methyl group carbon attached to the aromatic ring would give a signal in the upfield region, typically around δ 20-25 ppm.

A predictive analysis based on the structure's constituent parts allows for the compilation of expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification/Notes |

| Aromatic Protons | 6.5 - 7.0 | 110 - 155 | Three distinct signals expected for the three aromatic protons. |

| Piperidine C4-H | 4.2 - 4.6 | 70 - 75 | Proton attached to the carbon with the ether linkage. |

| Piperidine C2/C6-H | 2.9 - 3.3 | 45 - 50 | Protons adjacent to the nitrogen atom. |

| Piperidine C3/C5-H | 1.8 - 2.2 | 30 - 35 | Methylene protons on the piperidine ring. |

| Piperidine N-H | Variable | - | Broad singlet, position is solvent-dependent. |

| Methoxy (-OCH₃) | ~3.8 | ~56 | Sharp singlet for the methoxy protons. researchgate.net |

| Methyl (-CH₃) | ~2.3 | ~21 | Sharp singlet for the aromatic methyl protons. |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. With a molecular formula of C₁₃H₁₉NO₂, the exact mass of this compound is 221.1416 g/mol .

Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts that would be observed in techniques like electrospray ionization (ESI-MS). uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge (m/z) |

| [M+H]⁺ | 222.14887 |

| [M+Na]⁺ | 244.13081 |

| [M-H]⁻ | 220.13431 |

| [M]⁺ | 221.14104 |

Data sourced from PubChemLite, based on computational predictions. uni.lu

Fragmentation analysis would likely proceed via two main pathways: cleavage of the ether bond and fragmentation of the piperidine ring. A common fragmentation for piperidine-containing structures involves the loss of fragments from the ring itself, often initiated by cleavage alpha to the nitrogen atom. uni.lu The ether linkage could cleave to produce ions corresponding to the protonated piperidine moiety or the phenoxy fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, sometimes broad |

| Alkane | C-H Stretch | 2850 - 3000 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to weak, multiple bands |

| Ether | C-O Stretch (Aryl-Alkyl) | 1200 - 1275 (asymmetric) | Strong |

| Ether | C-O Stretch (Aryl-Alkyl) | 1000 - 1075 (symmetric) | Strong |

| Amine | C-N Stretch | 1020 - 1250 | Medium to weak |

The presence of a band in the 3300-3500 cm⁻¹ region would confirm the secondary amine (N-H) of the piperidine ring. chemicalbook.comnist.gov Strong absorptions corresponding to the C-O stretching of the aryl ether and the C-H stretching of the aliphatic and aromatic portions would also be prominent.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Conformation

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the molecule's conformation in the solid state. Although no experimental XRD data for this compound has been reported, such an analysis would be crucial for understanding its three-dimensional structure.

An XRD study would be expected to confirm:

Piperidine Ring Conformation: The piperidine ring would almost certainly adopt a chair conformation, which is its most stable form.

Substituent Orientation: The analysis would reveal whether the 2-methoxy-4-methylphenoxy group at the C4 position is in an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.

Crystal Packing: It would describe how individual molecules are arranged in the crystal lattice, identifying any intermolecular interactions like hydrogen bonding involving the piperidine N-H group.

Data from such an analysis is typically presented with details of the crystal system, space group, and unit cell dimensions, as has been done for other complex heterocyclic molecules. mdpi.com

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating the compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable. Based on established methods for piperidine and its derivatives, a robust analytical procedure can be proposed. researchgate.netnih.gov

Table 4: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and Water (or buffer, e.g., 0.1% Phosphoric Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~275 nm (due to the aromatic ring) |

| Column Temperature | 30 °C |

This method would effectively separate the target compound from potential starting materials or by-products, allowing for accurate purity determination and quantification. researchgate.netresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust analytical technique utilized for the separation and analysis of volatile and thermally stable compounds. For piperidine derivatives like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for identification and quantification. The volatility of many piperidine derivatives makes them suitable for GC analysis.

In a typical GC analysis of piperidine compounds, the selection of the capillary column is critical. A non-polar or medium-polarity column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase, is often employed. The operating conditions, including oven temperature programming, injector temperature, and carrier gas flow rate, are optimized to achieve good resolution and peak shape. For instance, the analysis might begin at a lower oven temperature, which is then gradually increased to elute compounds with higher boiling points.

While specific GC analytical data for this compound is not extensively documented in publicly available literature, typical conditions for the analysis of related piperidine derivatives can be inferred. For example, in the analysis of other piperazine (B1678402) derivatives, an initial oven temperature of around 100°C, ramped up to 250-300°C, has been utilized. unodc.org The injector is typically set to a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the sample.

Derivatization can sometimes be employed to improve the chromatographic properties of piperidine derivatives, especially to reduce peak tailing caused by the basic nitrogen atom interacting with the column material. However, for many derivatives, direct analysis is feasible.

When coupled with a mass spectrometer, GC-MS provides not only retention time data for identification but also mass spectra that offer structural information based on fragmentation patterns. The fragmentation of the piperidine ring and the cleavage of the ether bond would be expected to produce characteristic ions for this compound, aiding in its unambiguous identification.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Piperidine Derivative Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 2.0 mL/min |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Split/Splitless |

| Oven Program | Initial: 100°C (hold 1 min), Ramp: 10-20°C/min to 280°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns with sub-2 µm particle sizes to achieve faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.com This technique is well-suited for the analysis of a wide range of pharmaceutical compounds, including piperidine derivatives.

For the analysis of this compound, a reversed-phase UPLC method would likely be employed. This involves a non-polar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is common to improve peak shape for basic compounds like piperidines by ensuring consistent ionization. researchgate.net

The high pressure used in UPLC systems allows for higher flow rates and faster analysis times without sacrificing resolution. mdpi.com Method development would involve optimizing the mobile phase composition (including the gradient elution profile), flow rate, column temperature, and detector wavelength (if using UV detection). A study on other piperidine derivatives used a C18 column with a mobile phase gradient of water with 0.1% trifluoroacetic acid and acetonitrile. nih.gov

A significant challenge in the liquid chromatography of some piperidine derivatives in their free base form can be the appearance of dual peaks for a single compound. This phenomenon can arise from differential ionization or interactions with the stationary phase. Using the hydrochloride salt of the compound or adjusting the mobile phase pH can often resolve this issue, leading to a single, sharp peak. researchgate.net

When coupled with mass spectrometry (UPLC-MS), this technique provides high sensitivity and selectivity, allowing for the determination of the compound's molecular weight and fragmentation pattern, which is invaluable for structural confirmation and impurity profiling.

Table 2: Representative Ultra-Performance Liquid Chromatography (UPLC) Conditions for Piperidine Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

| Injection Volume | 1 - 5 µL |

Capillary Electrophoresis and Electrochemical Methods for Piperidine Derivative Analysis

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in small capillaries. wikipedia.org It offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. chromatographytoday.com For piperidine derivatives, CE, particularly in the mode of Capillary Zone Electrophoresis (CZE), can be an effective analytical tool. In CZE, charged molecules migrate in an electric field at different velocities depending on their charge-to-size ratio. Since this compound is a basic compound, it will be positively charged in an acidic buffer, allowing for its separation and analysis.

The separation in CE is influenced by factors such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary temperature. The use of additives in the BGE can enhance selectivity. For instance, cyclodextrins can be used as chiral selectors to separate enantiomers of chiral piperidine derivatives. nih.govnih.gov Detection is commonly performed using a UV-Vis detector, as the capillary itself can act as the detection cell. wikipedia.org

Electrochemical Methods offer a different approach for the analysis of electroactive compounds, including certain piperidine derivatives. Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) can be used for both qualitative and quantitative analysis. These methods measure the current response of a compound to a varying applied potential.

The analysis of piperidine-containing alkaloids like piperine (B192125) has demonstrated the utility of voltammetric methods. researchgate.netnih.gov These studies typically use a glassy carbon electrode and optimize conditions such as the pH of the supporting electrolyte to obtain a well-defined electrochemical signal. researchgate.net For a compound like this compound, the phenoxy group may be susceptible to oxidation at a specific potential, providing a basis for its electrochemical detection and quantification. The electrochemical behavior would be dependent on the molecular structure and the experimental conditions.

These methods can be highly sensitive and are often used in the development of electrochemical sensors for specific analytes. The combination of electrochemical techniques with liquid chromatography (LC-EC) can provide both separation and sensitive detection for complex mixtures.

Table 3: Overview of Capillary Electrophoresis and Electrochemical Methods for Piperidine Derivative Analysis

| Technique | Principle | Key Parameters |

|---|---|---|

| Capillary Electrophoresis (CE) | Separation based on differential migration of charged species in an electric field. | Background Electrolyte (pH, composition), Applied Voltage, Capillary Dimensions, Temperature. |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Scan Rate, Potential Window, Supporting Electrolyte, Working Electrode Material. |

| Square Wave Voltammetry (SWV) | A large-amplitude differential technique in which a waveform composed of a symmetric square wave, superimposed on a base staircase potential, is applied to the working electrode. | Frequency, Amplitude, Step Potential, Supporting Electrolyte. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Helium |

| Hydrogen |

| Methanol |

| Piperine |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of Piperidine Derivatives

Design Principles for Piperidine-Based Scaffolds in Drug Discovery

The piperidine (B6355638) scaffold is considered a "privileged" structure in drug discovery. nih.gov This six-membered nitrogen-containing heterocycle offers a versatile three-dimensional framework that can effectively orient substituents to interact with biological targets. nih.govnih.gov Key design principles for incorporating piperidine-based scaffolds include:

Improving Physicochemical Properties: The nitrogen atom of the piperidine ring is typically basic (pKa ≈ 11.2), allowing for salt formation, which can enhance aqueous solubility and improve formulation characteristics. The ring itself has a desirable balance of hydrophilicity and lipophilicity. researchgate.net Introducing chiral centers or substituents can further modulate these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netrsc.org

Versatile Substitution: The piperidine ring can be substituted at the nitrogen atom and various carbon positions (C2, C3, C4). This allows for the systematic exploration of chemical space to optimize potency, selectivity, and other drug-like properties. nih.govsemanticscholar.org The nitrogen atom, in its protonated state, can serve as a key hydrogen bond donor, anchoring the ligand in a target's binding pocket. ijnrd.org

Conformational Rigidity: Compared to acyclic chains, the piperidine ring has a more constrained conformation (typically a chair form), which can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. semanticscholar.org This conformational pre-organization is a valuable tool for medicinal chemists.

The piperidine framework is found in over 70 commercially available drugs, highlighting its importance and validating its use as a core structural motif in the design of novel therapeutic agents targeting a wide range of biological systems, including the central nervous system (CNS), cardiovascular system, and as anti-infective agents. nih.govdndi.orgnih.gov

Systematic Chemical Modifications and Their Impact on Biological Activity

The biological activity of piperidine-based compounds can be systematically optimized by modifying three key regions: the phenoxy moiety, the piperidine ring itself, and the linker connecting them.

Modifications to the phenyl ring of the phenoxy group play a critical role in modulating the potency and selectivity of these compounds. The electronic and steric properties of substituents can significantly influence binding affinity.

For instance, in a series of 1,4-diphenalkylpiperidine analogs designed as inhibitors of the vesicular monoamine transporter-2 (VMAT2), the position of a methoxy (B1213986) group on the phenyl ring was found to be crucial for activity. chemrxiv.org Analogs featuring a 4-(2-methoxyphenethyl) moiety were among the most potent inhibitors of both dihydrotetrabenazine (B1670615) (DTBZ) binding and dopamine (B1211576) uptake. chemrxiv.org Specifically, substitution at the 2-position of the phenyl ring was more favorable than at the 3- or 4-positions. chemrxiv.org

In a different series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives evaluated as dopamine D4 receptor (D4R) antagonists, various substitutions on the phenoxy ring were explored. nih.gov A 4-fluoro-3-methoxy substitution pattern on the phenyl ring yielded a compound with high affinity (Ki = 5.5 nM). nih.gov In contrast, replacing the phenoxy group with other heterocyclic ethers led to a significant loss of binding affinity. nih.gov

| Compound | Core Scaffold | Phenoxy Moiety Substitution | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|---|

| 8h | 1-(Phenethyl)-4-(phenethyl)piperidine | 2-Methoxy | VMAT2 ([3H]DA uptake) | 9.3 | chemrxiv.org |

| 8j | 1-(2-Fluorophenethyl)-4-(phenethyl)piperidine | 2-Methoxy | VMAT2 ([3H]DA uptake) | 13 | chemrxiv.org |

| 8n | 1-(Phenethyl)-4-(phenethyl)piperidine | 3-Methoxy | VMAT2 ([3H]DA uptake) | 40 | chemrxiv.org |

| 8t | 1-(Phenethyl)-4-(phenethyl)piperidine | 4-Methoxy | VMAT2 ([3H]DA uptake) | 40 | chemrxiv.org |

| 8b | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 4-Fluoro, 3-Methoxy | D4R | 5.5 | nih.gov |

| 8c | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 3,4-Difluoro | D4R | 13 | nih.gov |

| 8d | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 3-Fluoro, 4-Methyl | D4R | 53 | nih.gov |

The piperidine ring itself is a key target for structural modification to enhance biological activity. Alterations can include N-substitution, substitution on the carbon atoms, and changes to the ring's saturation.

In studies of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline (B1196258) transporter (CHT) inhibitors, modification of the piperidine nitrogen was explored. Removal of an N-isopropyl group led to a significant decrease in activity, whereas an N-methyl substitution was well-tolerated and resulted in a potent compound, ML352. kaznu.kz This highlights the importance of the substituent on the piperidine nitrogen for interacting with the target protein.

Introducing unsaturation into the piperidine ring has also been shown to be a successful strategy. In a series of 4-Azaindole-2-piperidine compounds, creating a double bond within the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org This suggests that the conformational constraints imposed by the double bond can lead to a more favorable orientation for binding.

Furthermore, substitution directly on the piperidine ring's carbon framework can have a profound impact. The introduction of gem-difluoro groups, as seen in the 4,4-difluoropiperidine (B1302736) ether series, can improve metabolic stability and alter the pKa of the piperidine nitrogen, which in turn affects properties like cLogP and target affinity. nih.gov

The linker connecting the phenoxy group to the piperidine ring is critical for defining the spatial relationship between these two key pharmacophoric elements. In the case of 4-(2-Methoxy-4-methylphenoxy)piperidine, this is a direct oxygen-to-nitrogen (O-N) bond.

In related scaffolds, different linkers have been explored with significant consequences for activity. In a series of inhibitors for the presynaptic choline transporter, the piperidin-4-yloxy moiety (a C-O-C linker) was found to be crucial. kaznu.kz When this ether linkage was replaced with other groups like cyclohexyl or cyclopentyl, the activity was lost. kaznu.kz However, replacement with a (2-piperidin-1-yl)ethoxy group was tolerated, indicating that the linker's length and flexibility are important parameters for optimization. kaznu.kz

Structure-activity relationship studies on dopamine transporter (DAT) ligands based on a 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine scaffold explored replacing the ether oxygen of the linker with a nitrogen atom. thebiogrid.org This modification was generally well-tolerated, indicating that for that particular scaffold, the O- and N-atoms were largely exchangeable. thebiogrid.org This demonstrates that subtle changes in the linker's atoms can be used to fine-tune activity and physicochemical properties.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. chemrxiv.org For piperidine derivatives, QSAR studies have been instrumental in understanding the key structural features required for activity and in designing new, more potent compounds. nih.govclinmedjournals.org

These studies typically involve calculating a set of molecular descriptors (e.g., 2D and 3D autocorrelation descriptors) for a series of compounds and then using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). chemrxiv.orgclinmedjournals.org Genetic algorithms (GA) are often employed to select the most relevant descriptors for building robust and predictive models. chemrxiv.orgnih.gov

For example, a QSAR study on a series of furan-pyrazole piperidine derivatives as Akt1 inhibitors successfully developed models with good predictive power (r² values up to 0.832). chemrxiv.org Such models can help in predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for further investigation. chemrxiv.orgnih.gov Cheminformatics tools are also used to analyze properties like CNS MPO (Multi-Parameter Optimization) scores, which help in designing compounds with a higher probability of success as CNS drug candidates. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. nih.gov

Bioisosteric replacement involves substituting a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. For the phenoxy-piperidine scaffold, a classic bioisosteric replacement could involve substituting the phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to modulate target interactions and physicochemical properties. The ether oxygen in the linker could potentially be replaced by sulfur (thioether) or an amino group (amine), as explored in some analog series. thebiogrid.org

Scaffold hopping is a more drastic change, involving the replacement of the entire core scaffold (e.g., the piperidine ring) with a structurally different moiety that maintains the original orientation of key functional groups. nih.gov For a piperidine scaffold, potential scaffold hops could include:

Pyrrolidines or azepanes, to alter ring size and flexibility. dndi.org

Morpholine (B109124) or thiomorpholine (B91149) rings, to introduce additional heteroatoms and modify properties like solubility and hydrogen bonding capacity. dndi.org

Bicyclic systems to introduce greater rigidity and explore different regions of chemical space.

These strategies are often guided by computational methods that can identify potential replacements by analyzing shape and electrostatic similarity or by screening virtual libraries of known scaffolds. The goal is to escape the limitations of an existing chemical series while retaining the essential pharmacophoric features required for biological activity. nih.gov

Focused Library Synthesis for SAR Exploration

Focused library synthesis is a key strategy in modern medicinal chemistry for efficiently exploring the SAR around a hit or lead compound. Unlike large-scale high-throughput screening (HTS) libraries designed for broad diversity, focused libraries consist of a smaller, rationally designed set of analogs. nih.govnih.gov This approach allows chemists to systematically probe the effects of modifying specific parts of the molecular scaffold. bioduro.comtarosdiscovery.com The synthesis is often carried out in parallel, enabling the rapid production of numerous compounds for biological evaluation. nih.govbioduro.com

While specific SAR studies detailing a focused library for this compound are not extensively documented in public literature, the principles of such an exploration can be effectively illustrated by examining a closely related series of compounds: 4-methoxy-3-(piperidin-4-yl)oxy benzamides. These compounds, which share the core piperidin-4-yloxy-phenyl structure, were identified from a high-throughput screen and subsequently optimized via the synthesis of a focused library to develop potent and selective inhibitors of the presynaptic choline transporter (CHT).

A typical focused library for a scaffold like 4-phenoxypiperidine (B1359869) would involve systematically altering three key regions:

The Piperidine Nitrogen: Introducing various substituents to probe for interactions in the target's binding pocket and to modulate physicochemical properties like pKa and lipophilicity.

The Phenoxy Ring: Modifying substituents on the phenyl ring (analogous to the 2-methoxy and 4-methyl groups) to explore electronic and steric effects.

The Piperidine Ring itself: Introducing substituents on the piperidine ring or altering its conformation.

Case Study: SAR of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide (B126) Analogs

In a study aimed at developing CHT inhibitors, researchers initiated SAR exploration around a hit compound series. nih.gov A focused library was synthesized to evaluate how modifications to the amide functionality and the piperidine substituent would affect inhibitory activity. The synthesis was designed to allow for modular variation of these parts of the molecule.

The initial SAR exploration focused on the amide portion of the molecule. A library of compounds was synthesized or acquired from commercial catalogs to assess a variety of substituents.

Table 1: SAR of the Amide Moiety in 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Series Data sourced from research on choline transporter inhibitors. nih.gov Activity is presented as IC₅₀, the concentration of the compound required to inhibit 50% of the target's activity.

| Compound ID | R (Amide Substituent) | CHT Inhibition IC₅₀ (μM) at 100 nM Choline |

| 1a | Benzyl (B1604629) | 1.1 |

| 1b | 4-Fluorobenzyl | 0.82 |

| 1c | 4-Chlorobenzyl | 0.40 |

| 1d | 4-(Trifluoromethyl)benzyl | 0.38 |

| 1e | 4-Methoxybenzyl | 1.3 |

| 1f | 2-Phenylethyl | 2.5 |

| 1g | 3-Pyridylmethyl | 0.17 |

The data revealed that benzylic and heteroaromatic amide moieties were particularly potent. The substitution on the benzyl ring showed that electron-withdrawing groups, such as chloro (Compound 1c ) and trifluoromethyl (Compound 1d ), improved potency compared to the unsubstituted benzyl (Compound 1a ) or an electron-donating methoxy group (Compound 1e ). The most potent compound in this set featured a 3-pyridylmethyl group (Compound 1g ), indicating a favorable interaction with the target.

Subsequently, the investigation turned to the piperidine portion of the scaffold. Keeping the optimal amide group, a new set of analogs was synthesized to explore replacements for the piperidine ring itself.

Table 2: SAR of Piperidine Ring Replacements Data sourced from research on choline transporter inhibitors. nih.gov These compounds maintained the optimized 4-methoxy-3-oxy benzamide core while varying the heterocyclic ether moiety.

| Compound ID | Piperidine Replacement Moiety | CHT Inhibition IC₅₀ (μM) at 100 nM Choline |

| 2a | Cyclohexyl | Inactive |

| 2b | Cyclopentyl | Inactive |

| 2c | (2-Piperidin-1-yl)ethoxy | 0.76 |

| 2d | 2-Morpholinoethoxy | 6.12 |

This exploration demonstrated that the SAR around this part of the molecule was narrow. Simple cycloalkyl ethers (Compounds 2a and 2b ) were inactive, highlighting the importance of the nitrogen-containing ring. Replacing the piperidine with other nitrogen-containing groups like (2-piperidin-1-yl)ethoxy (Compound 2c ) was tolerated, though it did not improve upon the original piperidine scaffold's potency. The morpholine analog (Compound 2d ) was approximately 10-fold less active, suggesting that the specific basicity or hydrogen-bonding capacity of the piperidine nitrogen was crucial for activity.

Through this iterative process of focused library synthesis and biological evaluation, a potent and selective inhibitor was identified. This example illustrates how medicinal chemists would systematically approach the optimization of a compound like This compound . By creating and testing a focused library of analogs with variations on the piperidine nitrogen and the substituted phenoxy ring, researchers can build a detailed SAR map to guide the design of more effective molecules.

Preclinical Investigations of Biological Target Engagement and Pharmacological Mechanisms

Receptor Binding Affinities and Selectivity Profiles

The interaction of 4-(2-Methoxy-4-methylphenoxy)piperidine and its structural analogs with a range of neurotransmitter receptors has been a subject of preclinical research to delineate their pharmacological profile. These studies are crucial for understanding the potential therapeutic applications and the molecular mechanisms underlying the compound's effects.

Dopaminergic Receptor Interactions (e.g., D4 Receptor Antagonism)

The dopamine (B1211576) D4 receptor, highly expressed in brain regions associated with cognition and emotion, is a key target for neuropsychiatric drug discovery. chemrxiv.org Structurally related compounds to this compound, specifically those with a 4,4-difluoropiperidine (B1302736) ether scaffold, have been identified as potent dopamine D4 receptor antagonists. nih.govchemrxiv.org For instance, structure-activity relationship (SAR) studies on a series of 4,4-difluoropiperidine ether-based compounds led to the identification of molecules with exceptional binding affinity for the human D4 receptor, with some exhibiting a Ki value as low as 0.3 nM. chemrxiv.org These compounds demonstrated remarkable selectivity, with over 2000-fold preference for the D4 receptor compared to D1, D2, D3, and D5 subtypes. chemrxiv.org

While specific binding data for this compound is not detailed in the provided search results, the general findings for this chemical class suggest a high potential for D4 receptor antagonism. The phenoxy moiety linked to the piperidine (B6355638) ring is a common feature in ligands designed for high-affinity D4 receptor binding. nih.govchemrxiv.orgresearchgate.net The substitution pattern on the phenyl ring, such as the methoxy (B1213986) and methyl groups in the title compound, is known to significantly influence binding affinity and selectivity. chemrxiv.org For example, in a related series, moving from a p-fluoro or 3,4-difluorophenyl ether to a 3-fluorophenyl group resulted in a significant loss of potency, indicating the sensitivity of the D4 receptor binding pocket to the electronic and steric properties of the phenoxy substituent. nih.gov

Table 1: Dopamine D4 Receptor Binding Affinities of Representative Piperidine Ether Analogs

| Compound/Analog Reference | D4 Receptor Ki (nM) | Selectivity vs. D1/D2/D3/D5 |

|---|---|---|

| Analog Series Lead (14a) chemrxiv.org | 0.3 | >2000-fold |

| p-fluoro analog (7a) nih.gov | 140 | Not specified |

| 3,4-difluoro analog (7b) nih.gov | 210 | Not specified |

| 4-fluoro-3-methyl analog (7c) nih.gov | 320 | Not specified |

Note: This table presents data for structurally related compounds to illustrate the potential activity of the phenoxy-piperidine scaffold, not for this compound itself.

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT6, 5-HT7)

The serotonin (B10506) (5-HT) system is implicated in a wide array of physiological and psychological processes, and its receptors are targets for various therapeutics. nih.gov The 5-HT1A and 5-HT7 receptors, in particular, are involved in mood and cognitive regulation. nih.gov Preclinical studies on related arylpiperazine derivatives have shown high affinity for these receptors. For example, compounds incorporating a (2-methoxyphenyl)piperazine moiety have demonstrated high-affinity binding to the 5-HT1A receptor, with Ki values in the low nanomolar range. semanticscholar.orgresearchgate.net

While the specific serotonergic binding profile of this compound is not available, research on dual 5-HT1A and 5-HT7 receptor ligands has highlighted the importance of the aryl-ether linkage and the substitution on the aromatic ring. nih.gov In one study, a compound with a related structure, SYA16263, exhibited a Ki of 1.1 nM at the 5-HT1A receptor and 90 nM at the 5-HT7 receptor. nih.gov Further modifications to this lead molecule led to the identification of a ligand with Ki values of 0.74 nM and 8.4 nM for the 5-HT1A and 5-HT7 receptors, respectively. nih.gov This underscores the potential for compounds with a methoxy-substituted phenoxy group linked to a piperidine or piperazine (B1678402) ring to interact significantly with serotonergic pathways.

Opioid Receptor Modulation (e.g., Mu, Kappa, Delta)

Opioid receptors, including the mu (μ), kappa (κ), and delta (δ) subtypes, are critical mediators of pain and reward pathways. nih.govnih.govpatsnap.com The development of ligands with specific opioid receptor profiles is a major goal in pain management and addiction research. nih.govmdpi.com While there is extensive research on opioid receptor modulators, specific binding data for this compound at the mu, kappa, and delta opioid receptors is not present in the available literature. The pharmacological activity of compounds at these receptors is highly dependent on the three-dimensional structure and the specific interactions with the receptor binding pocket. nih.gov Without direct experimental data, any potential interaction of this compound with opioid receptors remains speculative.

Cholinergic System Interactions (e.g., Presynaptic Choline (B1196258) Transporter Inhibition)

The presynaptic high-affinity choline transporter (CHT) is a critical component of the cholinergic system, responsible for the uptake of choline, the rate-limiting step in acetylcholine (B1216132) synthesis. nih.gov A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has been identified as potent and selective inhibitors of the CHT. nih.gov Although these compounds are structurally distinct from this compound, they share the piperidine and methoxy-substituted phenyl motifs. The lead compound from this series, ML352, was discovered through high-throughput screening and subsequent medicinal chemistry efforts. nih.gov However, structure-activity relationship studies within this series revealed that the SAR around the piperidine ether moiety was quite narrow, with small changes leading to a loss of activity. nih.gov This suggests that the specific arrangement of the phenoxy and piperidine groups is crucial for CHT inhibition, and it cannot be assumed that this compound would share this activity.

Enzyme Inhibition and Modulatory Activities

Beyond receptor interactions, the potential for this compound to inhibit key enzymes has also been considered in preclinical evaluations.

Enzyme Target Identification and Characterization (e.g., SPHK1)

Sphingosine kinase 1 (SphK1) is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including proliferation and inflammation. researchgate.netnih.govnih.gov Overexpression of SphK1 has been linked to various diseases, making it an attractive therapeutic target. researchgate.netnih.gov A compound named SAMS10, which contains a 4-methyl-piperidine group, has been identified as an inhibitor of SphK1 with an IC50 value of approximately 9.8 μM. nih.gov The 4-methyl-piperidine moiety of SAMS10 is situated at the polar head of the molecule, interacting with the hydrophilic end of the protein cavity. nih.gov

In a related study, a compound with the chemical name 1-{3-Methoxy-4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl}-N-methylmethanamine, which shares the 4-methylpiperidine (B120128) and a methoxy-substituted phenoxy group with the title compound, was synthesized as part of a library of potential SphK1 inhibitors. researchgate.net While the inhibitory activity of this specific compound was not detailed, the study aimed to develop potent SphK1 inhibitors based on this scaffold. researchgate.net These findings suggest that the this compound structure possesses key features that could enable it to act as an inhibitor of SphK1.

Table 2: Inhibitory Activity of a Structurally Related Compound against SphK1

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| SAMS10 nih.gov | SphK1 | ~9.8 |

Note: This table presents data for a compound containing a 4-methyl-piperidine group to illustrate the potential for this scaffold to inhibit SphK1.

Neurotransmitter System Modulation

Data specifically detailing the direct modulation of neurotransmitter systems by this compound is not extensively available in the public domain. However, the chemical structure, featuring a piperidine ring linked to a methoxyphenoxy group, is common among compounds investigated for their effects on various neurotransmitter systems. Piperidine moieties are integral to a wide array of pharmacologically active agents, and their derivatives have been explored for their potential to interact with multiple receptors and transporters within the central nervous system. ijnrd.org

Serotonin and Norepinephrine (B1679862) Reuptake Inhibition

Specific inhibitory constants (Ki) or IC50 values for this compound against the serotonin transporter (SERT) and norepinephrine transporter (NET) are not readily found in published scientific literature. Generally, piperidine derivatives have been a significant area of research in the development of serotonin and norepinephrine reuptake inhibitors (SNRIs). biomolther.orgpharmgkb.org The affinity and selectivity for these transporters are highly dependent on the specific substitutions on both the piperidine and the aromatic rings. biomolther.orgnih.gov For instance, studies on other substituted piperidine carboxamides have shown that the nature of the aromatic group is a critical determinant of selectivity for SERT and NET. biomolther.org Without direct experimental data on this compound, its specific profile as a serotonin and norepinephrine reuptake inhibitor remains uncharacterized.

Functional Assays for Target Engagement (e.g., [35S]GTPγS binding assay)

There are no specific studies available that have utilized a [35S]GTPγS binding assay to evaluate the functional activity of this compound at G protein-coupled receptors (GPCRs). The [35S]GTPγS binding assay is a widely used functional method to determine the potency and efficacy of ligands at GPCRs. nih.govnih.gov This assay measures the activation of G proteins, an early event in the signal transduction cascade following receptor agonism. nih.gov It can distinguish between agonists, antagonists, and inverse agonists. nih.gov While this assay is applicable to a broad range of GPCRs, including serotonin receptors which are potential targets for piperidine-based compounds, specific data for this compound is absent from the current body of scientific literature.

In Silico Predictions of Biological Activity and Receptor Interactions

While in silico methods such as molecular docking are powerful tools for predicting the binding of ligands to their receptor targets, specific computational studies detailing the interaction of this compound with biological receptors, including serotonin and norepinephrine transporters, are not publicly available. Such studies on other piperidine derivatives have been used to rationalize structure-activity relationships and predict binding modes. nih.govnih.gov For example, docking simulations on 4-benzylpiperidine (B145979) carboxamides have helped identify key transmembrane domains involved in ligand binding to monoamine transporters. biomolther.org In the absence of specific in silico models for this compound, its predicted biological activity and receptor interaction profile remain speculative.

Patent Landscape and Intellectual Property in 4 2 Methoxy 4 Methylphenoxy Piperidine Research

Analysis of Existing Patents Pertaining to 4-(2-Methoxy-4-methylphenoxy)piperidine and Structurally Related Compounds

While a patent explicitly claiming the standalone compound this compound has not been prominently identified in broad searches, the patent literature is rich with inventions covering structurally related phenoxypiperidine and arylpiperidine derivatives. These patents often claim a genus of compounds, which may encompass this compound, or describe synthetic methods and therapeutic applications for closely related molecules.

A significant area of patent activity for these compounds is in the field of central nervous system (CNS) disorders. For instance, patents for 4-arylpiperidine derivatives highlight their potential as treatments for various CNS conditions, with a particular focus on their affinity and selectivity for the serotonin (B10506) transporter (SERT). google.com These patents often describe a broad range of substituents on the aryl and piperidine (B6355638) rings, aiming to cover a wide chemical space and protect a multitude of potential drug candidates.

Another key therapeutic area is oncology. The phenoxypiperidine scaffold is a common feature in kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.govmdpi.com Patents in this domain often claim compounds that modulate the activity of specific kinases involved in cell proliferation and survival. For example, research has been conducted on tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of the multi-kinase inhibitor Vandetanib. researchgate.net This indicates that even intermediates in the synthesis of patented compounds can be subjects of intellectual property protection.

The following interactive data table provides a snapshot of patents for compounds structurally related to this compound, illustrating the diversity of assignees and therapeutic targets.

| Patent / Application Number | Assignee/Applicant | Title/Focus of Invention | Therapeutic Area |

| WO2006106432A2 | Not specified | 4-arylpiperidine derivatives for the treatment of CNS disorders google.com | CNS Disorders |

| US5780484A | Vertex Pharmaceuticals Incorporated | Methods for stimulating neurite growth with piperidine compounds google.com | Neurological Diseases |

| WO2005021521A1 | Not specified | Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane (B168953) hydrochloride google.com | Benign Prostatic Hyperplasia |

| EP1481969A1 | ONO PHARMACEUTICAL CO., LTD. | Piperidine derivative compounds and drugs containing the compounds as the active ingredient epo.org | Inflammatory Diseases, Diabetic Complications |

| MX388591B | Not specified | Pyrazolopyrimidine derivatives as kinase inhibitors google.com | Cancer, Inflammatory Diseases |

Strategic Patenting for Novel Piperidine Derivatives

The development and patenting of novel piperidine derivatives require a multifaceted strategic approach. Given the crowded patent landscape for this class of compounds, innovators must focus on several key areas to secure robust intellectual property protection.

Novelty and Non-Obviousness: The primary challenge is to design molecules that are not only new but also non-obvious over the existing prior art. This can be achieved through several strategies:

Unique Substitution Patterns: Introducing novel combinations of substituents on the piperidine and phenoxy rings can lead to compounds with unexpected properties.

Isomeric Specificity: Patenting specific stereoisomers of a compound can provide a pathway to protection, even if the racemic mixture is already known.

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties and a basis for a new patent.

Broad and Narrow Claims: A common strategy is to file patent applications with a combination of broad (genus) and narrow (species) claims. The broad claims provide a wide scope of protection, while the narrow claims protect specific, high-value compounds. This layered approach can deter competitors from designing around the patent.

Method-of-Use and Formulation Patents: Beyond the compound itself, intellectual property can be secured for new therapeutic uses of a known compound (method-of-use patents) or for novel formulations that improve delivery, stability, or patient compliance.

Process Patents: Protecting the synthetic route to a novel piperidine derivative is another crucial aspect of a comprehensive patent strategy. An efficient and scalable synthesis can be a significant commercial advantage, and a process patent can prevent competitors from using the same method. For example, patents have been granted for improved processes for preparing piperidin-4-ones, which are key intermediates in the synthesis of many piperidine-based drugs.

Trends in Intellectual Property for Chemical Entities with Phenoxypiperidine Scaffolds

The intellectual property trends for compounds containing the phenoxypiperidine scaffold reflect the broader evolution of the pharmaceutical industry. Several key trends can be identified:

Focus on Targeted Therapies: There is a clear shift towards the development of highly specific drugs that target particular enzymes or receptors. This is evident in the numerous patents for phenoxypiperidine-based kinase inhibitors for cancer and other diseases. nih.govmdpi.comgoogle.com The ability of the phenoxypiperidine scaffold to be readily modified allows for the fine-tuning of binding affinity and selectivity, making it an attractive framework for designing targeted therapies.

Expansion Beyond Traditional Therapeutic Areas: While CNS disorders and oncology remain major areas of focus, the therapeutic applications of phenoxypiperidine derivatives are expanding. nih.govresearchgate.net Patents are emerging for their use in treating inflammatory diseases, viral infections, and metabolic disorders. This diversification is driven by a deeper understanding of the biological targets that can be modulated by this versatile scaffold.

Importance of Biologics and Combination Therapies: An emerging trend is the use of small molecules like phenoxypiperidine derivatives in combination with biologic drugs. Patent applications are increasingly claiming combinations of a small molecule and an antibody or other biologic, aiming to achieve synergistic therapeutic effects.

Q & A

Q. What are key considerations in scaling up synthesis for preclinical trials?

- Methodological Answer :

- Process optimization : Replace hazardous solvents (e.g., DCM ) with greener alternatives (e.g., ethanol/water mixtures).

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

- Yield improvement : Catalytic methods (e.g., Pd-catalyzed coupling for aryl ether formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.